1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-16(14(19)20)11-17(9-8-13(16)18)15(21)22-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTYIDNXCOGZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cbz Protection and Deprotection
The Cbz group is introduced to protect the piperidine nitrogen during synthesis. A common method involves reacting the free amine with benzyl chloroformate under basic conditions. For instance, the patent US9035062B2 describes the selective removal of a Cbz group from a tert-butyl ester-protected intermediate, underscoring the stability of the tert-butyl ester under deprotection conditions. This strategy ensures that the carboxylic acid functionality remains intact during subsequent steps.
Stepwise Synthesis and Optimization
The synthesis of this compound can be divided into three stages, each requiring precise control of reaction parameters.
Stage 1: Preparation of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate
This intermediate is synthesized via a condensation reaction between a piperidone derivative and ethyl glyoxylate. The reaction is catalyzed by sodium methoxide in methanol, yielding the ethyl ester with a benzyl-protected amine. Key data for this step include:
Stage 2: Hydrolysis of the Ethyl Ester
The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide. For example, dissolving the ester in 1N NaOH followed by acidification with glacial acetic acid precipitates the carboxylic acid. This step is critical for generating the target compound’s free acid moiety.
Stage 3: Installation of the Cbz Group
The benzyl group on the piperidine nitrogen is replaced with a Cbz group via reaction with benzyl chloroformate. This step, inferred from patent literature, typically employs dichloromethane as a solvent and triethylamine as a base. The Cbz group remains stable during subsequent reactions, enabling further functionalization if required.
Alternative Routes and Comparative Analysis
Alternative methodologies focus on divergent protecting group strategies or late-stage functionalization. For instance, 4-oxo-piperidine-1,3-dicarboxylic acid 1-benzyl ester 3-ethyl ester (CAS 154548-45-5) serves as a diester precursor, where selective hydrolysis of the ethyl ester yields the target compound. This route avoids intermediate isolation, streamlining the synthesis.
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Cyclization-Hydrolysis | 61.4% | High reproducibility | Multi-step purification |
| Diester Hydrolysis | ~55% | Simplified workflow | Limited scalability |
Challenges and Optimization Opportunities
Regioselectivity in Alkylation
Introducing the ethyl group at position 3 without affecting the ketone at position 4 remains challenging. Steric hindrance and electronic effects dictate the use of bulky bases or low-temperature conditions to enhance regioselectivity.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to remove the benzyloxycarbonyl protecting group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: Deprotected piperidine derivatives.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its substitution pattern:
- N-Protection : Benzyloxycarbonyl (Cbz) group, which is hydrolytically stable and removable under hydrogenation or acidic conditions.
- Position 3 : Simultaneous ethyl and carboxylic acid substituents, enabling both lipophilic and reactive properties.
- Position 4 : Ketone group, common in piperidine-based intermediates for further functionalization.
Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid | 85277-13-0 | C₁₃H₁₅NO₃ | 233.26 | Cbz, 3-ethyl, 3-carboxylic acid, 4-oxo |
| 1-Benzyl-4-oxopiperidine-3-carboxylic acid | 85277-13-0* | C₁₃H₁₅NO₃ | 233.26 | Benzyl (not Cbz), 3-carboxylic acid, 4-oxo |
| 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | 154548-45-5 | C₁₆H₁₉NO₅ | 305.33 | Benzyl ester, 3-ethyl ester, 4-oxo |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 3939-01-3 | C₁₄H₁₈ClNO₃ | 283.75 | Benzyl, 3-methyl ester, 4-oxo, hydrochloride salt |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 1454-53-1 | C₁₅H₂₀ClNO₃ | 297.78 | Benzyl, 3-ethyl ester, 4-oxo, hydrochloride salt |
| 1-((tert-Butoxy)carbonyl)-3-(fluoromethyl)azetidine-3-carboxylic acid | 1228581-12-1 | C₁₀H₁₄FNO₄ | 231.22 | tert-butoxycarbonyl (Boc), 3-fluoromethyl, azetidine scaffold |
*Note: CAS 85277-13-0 is ambiguously referenced for both benzyl and Cbz derivatives in the evidence; structural confirmation is advised .
Functional Differences
Protecting Groups: The Cbz group in the target compound offers distinct deprotection pathways (e.g., hydrogenolysis) compared to benzyl or Boc groups . Benzyl-protected analogs (e.g., CAS 3939-01-3) lack the carbonyl oxygen, altering stability and reactivity .
Carboxylic Acid vs. Esters :
- The carboxylic acid at position 3 enables direct conjugation (e.g., amide bond formation), whereas ester derivatives (e.g., 154548-45-5) require hydrolysis for further functionalization .
Salt Forms :
Stability and Reactivity
- The Cbz group provides moderate stability under basic conditions but is susceptible to hydrogenolysis, contrasting with benzyl groups that require harsher conditions (e.g., strong acids) for removal .
- The ketone at position 4 allows for reductive amination or Grignard reactions, a feature shared across 4-oxopiperidine derivatives .
Biological Activity
1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid, also known by its CAS number 154548-45-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C16H19NO5
- Molecular Weight : 305.33 g/mol
- CAS Number : 154548-45-5
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial agent and its role in drug synthesis.
Antimicrobial Properties
Research indicates that compounds related to this structure may exhibit antimicrobial properties. For instance, oxazolidinones, a class of synthetic antimicrobial agents, have shown effectiveness against gram-positive pathogens by inhibiting protein synthesis at an early stage. The mechanism involves the inhibition of the ribosomal initiation complex formation, which is crucial for bacterial growth and reproduction .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring : Using starting materials such as ethyl acetoacetate and benzyl chloroformate.
- Carboxylation : Introducing carboxylic acid functional groups through various methods including the use of bases like sodium bicarbonate.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Case Studies and Research Findings
Several studies have documented the biological activity and synthetic pathways of compounds similar to this compound:
- Synthesis and Antimicrobial Testing :
-
Fragment-Based Drug Discovery :
- Research in fragment-based drug discovery highlighted the importance of compounds like 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine in developing new drugs targeting specific biological pathways. The compound's structural features may facilitate interactions with target proteins involved in disease processes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended storage conditions for 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid to ensure stability?
The compound should be stored in a dry, inert environment (e.g., under nitrogen or argon) at 2–8°C to prevent hydrolysis of the benzyloxy carbonyl group and oxidation of the oxopiperidine ring. Desiccants are recommended to mitigate moisture-induced degradation, as observed in structurally similar piperidine derivatives .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
Characterization should include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the benzyloxy carbonyl (δ ~5.1 ppm for CH), ethyl group (δ ~1.2–1.4 ppm), and carboxylic acid protons (broad signal at δ ~12–13 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (CHNO, exact mass 329.12 g/mol).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Q. What solvents are compatible with this compound for reaction optimization?
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are effective for reactions involving carbamate or carboxylic acid groups. For recrystallization, ethanol/water mixtures are recommended due to the compound’s moderate solubility in polar solvents .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the ethyl group at the 3-position of the piperidine ring while avoiding over-alkylation?
The ethyl group can be introduced via alkylation of a ketone intermediate (e.g., 4-oxopiperidine-3-carboxylic acid derivative) using ethyl iodide or bromide. Key steps include:
- Controlled Basicity : Use a mild base (e.g., potassium carbonate) to limit multiple alkylations.
- Low Temperature : Conduct the reaction at 0–5°C to slow down competing reactions.
- Protection/Deprotection : Temporarily protect the carboxylic acid group as an ethyl ester to prevent side reactions, followed by hydrolysis post-alkylation .
Q. How does the presence of both carboxylic acid and benzyloxy carbonyl groups influence the compound’s solubility and reactivity in subsequent coupling reactions?
- Solubility : The carboxylic acid enhances solubility in aqueous buffers (pH >5), while the benzyloxy carbonyl group increases lipophilicity, enabling solubility in organic solvents.
- Reactivity : The carboxylic acid can participate in amide bond formation (e.g., with EDC/HOBt), while the benzyloxy carbonyl group is susceptible to hydrogenolysis (e.g., using Pd/C and H), allowing selective deprotection. Optimize pH and solvent polarity to balance reactivity of both functional groups .
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
Contradictions in H NMR shifts or melting points may arise from:
- Polymorphism : Use X-ray powder diffraction (XRPD) to identify crystalline forms.
- Hydration Levels : Thermogravimetric analysis (TGA) detects bound water.
- Stereochemical Purity : Chiral HPLC or optical rotation measurements to confirm enantiomeric excess in asymmetric syntheses .
Q. What strategies mitigate racemization during derivatization of the carboxylic acid moiety?
- Low-Temperature Activation : Use coupling reagents like DCC/DMAP at 0°C to minimize racemization.
- Enzymatic Methods : Lipases or esterases can enantioselectively modify the acid group without racemization.
- Steric Hindrance : Introduce bulky protecting groups (e.g., tert-butyl) to stabilize the chiral center during reactions .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH conditions?
- Buffer Systems : Prepare solutions in phosphate (pH 2–8) and carbonate (pH 9–11) buffers.
- Accelerated Degradation : Incubate at 40°C for 1–4 weeks, followed by HPLC analysis to quantify degradation products (e.g., benzyl alcohol from carbamate hydrolysis).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions .
Q. What analytical techniques are critical for assessing the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors/enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular Dynamics (MD) Simulations : Predict binding modes using the compound’s conformational flexibility (e.g., piperidine ring puckering) .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activities for structurally similar analogs?
Variations arise from:
- Assay Conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration).
- Stereochemical Purity : Unreported racemization in analogs with chiral centers.
- Metabolic Stability : Rapid degradation in certain in vitro systems (e.g., liver microsomes) may reduce observed activity. Validate results using orthogonal assays and purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
